
3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of propanoic acid, featuring an amino group and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields and avoids the use of environmentally harmful reagents.
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include zinc dust, formic acid, and catalytic amounts of iron dust for reduction reactions . Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield the corresponding amino derivatives, while oxidation reactions produce oxo derivatives.
Applications De Recherche Scientifique
3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and tetrahydrofuran ring play crucial roles in its binding to target molecules, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid: Similar in structure but with the tetrahydrofuran ring attached at a different position.
3-Amino-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a tetrahydrofuran ring.
3-Amino-3-(p-tolyl)propanoic acid: Features a p-tolyl group instead of a tetrahydrofuran ring.
Uniqueness
3-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
683219-88-7 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
3-amino-3-(oxolan-2-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h5-6H,1-4,8H2,(H,9,10) |
Clé InChI |
UBVYUGCUWLDKBR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
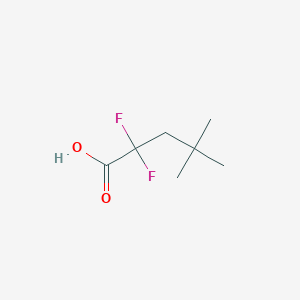
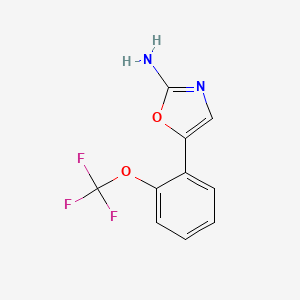
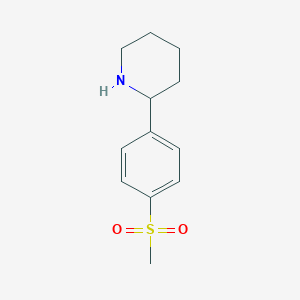
![1-[(2,3-Dimethylphenyl)methyl]piperazine](/img/structure/B13590139.png)
![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)



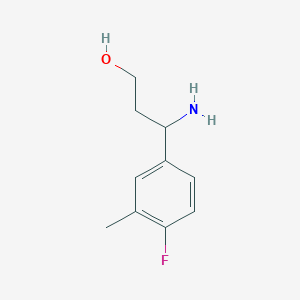
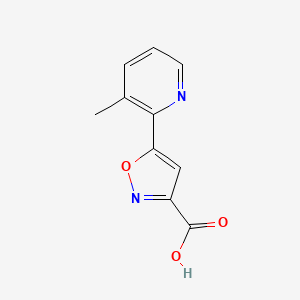

![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![[4-(2-Oxopiperidin-1-yl)cyclohexyl]urea](/img/structure/B13590183.png)
